(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one
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Overview
Description
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of highly functionalized cycloadducts. The presence of the trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one typically involves the reaction of (S)-4-phenyl-2-oxazolidinone with 3-(4-(trifluoromethyl)phenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one undergoes several types of reactions, including:
Diels-Alder Reactions: This compound acts as a dienophile in Diels-Alder reactions, forming highly functionalized cycloadducts.
Substitution Reactions: The oxazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Lewis Acids: Diethylaluminum chloride is commonly used as a Lewis acid catalyst in Diels-Alder reactions involving this compound.
Bases: Triethylamine is used to neutralize the hydrochloric acid formed during the synthesis.
Major Products
Scientific Research Applications
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through its interaction with various reagents and catalysts. The trifluoromethyl group enhances its reactivity and selectivity by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
(S)-4-phenyl-2-oxazolidinone: A precursor in the synthesis of the target compound.
3-(4-methoxybenzoyl)acryloyl oxazolidinone: Another oxazolidinone derivative used in similar asymmetric synthesis reactions.
Uniqueness
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex, chiral molecules .
Properties
Molecular Formula |
C19H14F3NO3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(4R)-4-phenyl-3-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H14F3NO3/c20-19(21,22)15-9-6-13(7-10-15)8-11-17(24)23-16(12-26-18(23)25)14-4-2-1-3-5-14/h1-11,16H,12H2/b11-8+/t16-/m0/s1 |
InChI Key |
BPIITRPDBHXIGT-KXKDPZRNSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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